molecular formula C12H14N5O6PS B565995 [(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 162791-64-2

[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No. B565995
CAS RN: 162791-64-2
M. Wt: 387.307
InChI Key: VREPQHUJJVGJIT-RNJXMRFFSA-N
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Description

The compound “[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a chemical compound with the molecular formula C12H14N5O6PS and a molecular weight of 387.31 . It is used in the synthesis of azidoetheno analogs of deoxyadenosine as nucleotide photo-affinity probes .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a purine ring system attached to a sugar moiety via a glycosidic bond, and a phosphate group attached to the sugar. The purine ring contains a sulfanylidene group, which is a sulfur atom double-bonded to a carbon .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The future research directions for this compound could involve studying its potential applications in biochemistry and molecular biology, given its structural similarity to nucleotides .

properties

IUPAC Name

[(2R,3S,5S)-3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N5O6PS/c18-6-3-8(23-7(6)4-22-24(19,20)21)17-5-14-9-10-13-1-2-16(10)12(25)15-11(9)17/h1-2,5-8,18H,3-4H2,(H,15,25)(H2,19,20,21)/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPQHUJJVGJIT-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N5O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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